ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE
Overview
Description
ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound contains several functional groups, including an ester, a secondary amide, and a sulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE typically involves the esterification of 4-methyl-3-(phenylmethanesulfonamido)benzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Aminolysis: The ester can react with amines to form amides.
Reduction: The ester group can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Aminolysis: Amines are used as reagents under mild heating conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Scientific Research Applications
ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways . The sulfonamide group may also play a role in its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
ETHYL BENZOATE: Similar ester structure but lacks the sulfonamide and amide groups.
METHYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.
BENZYL 4-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE: Similar structure but with a benzyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of multiple functional groups, including an ester, a secondary amide, and a sulfonamide . These functional groups contribute to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 3-(benzylsulfonylamino)-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)15-10-9-13(2)16(11-15)18-23(20,21)12-14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYCLKDFEWYANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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